N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide is a small molecule that has emerged as a promising co-adjuvant in vaccine development. [] It belongs to a class of compounds with a conserved aminothiazole scaffold. [] Its primary role in scientific research is to enhance the immune response elicited by vaccines, particularly those containing monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist. []
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide enhances immune responses primarily through intracellular calcium (Ca2+) elevation. [] This Ca2+ influx is facilitated by calcium channels at the plasma membrane, leading to the nuclear translocation of the nuclear factor of activated T-cells (NFAT). [] This pathway, supported by RNA-seq data, reporter cell assays, Ca2+ flux assays, and immunoblots, suggests the compound acts as a calcium channel activator. [] Notably, it does not directly activate T cells but instead enhances the function of antigen-presenting cells, like dendritic cells, by inducing cytokine production and surface expression of costimulatory molecules. []
The primary application of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide is as a co-adjuvant in combination with monophosphoryl lipid A (MPLA). [, ] In murine models, this combination has shown promising results:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2